3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Overview
Description
3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one is a chemical compound characterized by a spiro linkage between a naphthalene ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one typically involves the reaction of naphthalene derivatives with thiazolidine precursors under specific conditions. One common method includes the cyclization of naphthalene-2-carbaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products
Scientific Research Applications
3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell proliferation and inducing apoptosis through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one hydrochloride
- 6’-bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]
Uniqueness
Compared to similar compounds, 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
IUPAC Name |
spiro[1,3-thiazolidine-2,3'-2,4-dihydro-1H-naphthalene]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHBHFDVHZBHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195783 | |
Record name | 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-37-5 | |
Record name | 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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